N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ACETAMIDOBENZAMIDE
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-acetamidobenzamide is a benzamide derivative characterized by a 4-acetamido-substituted benzamide core linked to a 1,3-benzodioxole moiety via a methylene bridge. The benzodioxole group, an electron-rich bicyclic aromatic system, may enhance lipophilicity and influence receptor binding or metabolic stability. The acetamido group could improve solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)19-14-5-3-13(4-6-14)17(21)18-9-12-2-7-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLODAGDWUAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Benzodioxole to the Benzamide: The benzodioxole moiety is then attached to the benzamide through a nucleophilic substitution reaction. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the amine group on the benzamide using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The acetamidobenzamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison evaluates structural analogs from the evidence, focusing on substituents, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings:
Pharmacological Selectivity Compounds A and B () demonstrate that bicyclic aromatic systems (e.g., benzoxazine) paired with urea/imidazole groups confer α2C-adrenergic receptor (AR) selectivity but limit brain penetration due to poor blood-brain barrier permeability . The target compound’s benzodioxole may similarly enhance peripheral activity if designed as a receptor ligand.
Structural Motifs in Catalysis
- highlights benzamide derivatives with directing groups (e.g., hydroxy-dimethylethyl) for metal-catalyzed C–H activation . The target compound’s acetamido group may serve a similar role, though this remains speculative without experimental data.
Impact of Heterocycles
- The thiazole and cyclopropane groups in ’s compound suggest that hybrid heterocyclic systems can diversify binding interactions . The target compound’s benzodioxole may confer metabolic stability compared to simpler aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
